

Theoretical Exploration of N-bromo-t-butylamine: A Computational Chemistry Perspective

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Compound of Interest		
Compound Name:	N-bromo-t-butylamine	
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This technical guide delves into the theoretical studies of **N-bromo-t-butylamine**, a compound of interest in synthetic chemistry. While dedicated computational studies on **N-bromo-t-butylamine** are not extensively published, this document synthesizes available data and draws upon theoretical frameworks established for analogous compounds, such as tert-butylamine, to provide a comprehensive overview for research and development.[1][2][3] This guide covers predicted molecular properties, outlines relevant computational methodologies, and visualizes potential reaction pathways.

Predicted Molecular Properties of N-bromo-tbutylamine

Computational tools provide valuable baseline information about the physicochemical properties of **N-bromo-t-butylamine**. The following data, primarily derived from cheminformatics predictions, offers a quantitative starting point for further investigation.[1][4]



Property	Predicted Value	Source / Method
Molecular Formula	C4H10BrN	PubChem[4]
Molecular Weight	152.03 g/mol	PubChem[4]
IUPAC Name	N-bromo-2-methylpropan-2- amine	PubChem[4]
Canonical SMILES	CC(C)(C)NBr	PubChem[4]
InChI Key	QLCPTARABILRDA- UHFFFAOYSA-N	PubChem[4]
Monoisotopic Mass	150.99966 Da	PubChem[4]
Polar Surface Area	12 Ų	Cactvs 3.4.6.11[4]
XLogP3-AA	1.2	XLogP3 3.0[4]

Methodologies for Theoretical Investigation

A thorough theoretical study of **N-bromo-t-butylamine** would involve a multi-faceted computational approach to understand its structure, reactivity, and electronic properties. The protocols described below are based on established methods used for similar molecules, such as tert-butylamine, and represent a robust framework for future research.[1][2]

Ground State Geometry Optimization and Electronic Structure

Objective: To determine the most stable three-dimensional structure of **N-bromo-t-butylamine** and analyze its electronic properties.

Protocol:

 Method Selection: Density Functional Theory (DFT) is a suitable starting point due to its balance of accuracy and computational cost.[1] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) can be employed.[1]



- Functional and Basis Set: A common choice for DFT calculations is the M06-2X functional, which is effective for main-group thermochemistry and kinetics.[2] This would be paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as augcc-pVTZ for more precise results.[2][5]
- Software: Calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.
- Procedure:
 - Construct an initial guess of the N-bromo-t-butylamine structure.
 - Perform a geometry optimization calculation to find the lowest energy conformation.
 - Follow up with a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
- Data Analysis: From these calculations, one can extract key quantitative data, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. Analysis of the molecular orbitals (HOMO/LUMO) can provide insights into reactive sites.[1]

Reaction Mechanism and Transition State Analysis

Objective: To elucidate the pathways of reactions involving **N-bromo-t-butylamine**, such as bromination or degradation, and to calculate the energy barriers for these reactions.[1]

Protocol:

- Reaction Coordinate Mapping: Identify the reactant(s), product(s), and any intermediates for the reaction of interest. Theoretical studies on the related tert-butylamine have identified multiple saddle points for reactions like C-H and N-H abstraction by radicals.[1][2]
- Transition State (TS) Search:
 - Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a synchronous transitguided quasi-Newton method) to locate the saddle point on the potential energy surface between reactants and products.



- The chosen level of theory (e.g., M06-2X/aug-cc-pVTZ) should be consistent with the ground state calculations.
- TS Verification: A frequency calculation must be performed on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- Energy Profile Calculation: To refine the energetics, single-point energy calculations using a
 higher level of theory, such as CCSD(T*)-F12a/aug-cc-pVTZ, can be performed on the
 optimized geometries.[2] This provides a more accurate reaction and activation energy.
- Kinetic Analysis: The calculated energy barriers can be used in conjunction with Transition State Theory (TST) or Master Equation solvers (like MESMER) to compute reaction rate coefficients at different temperatures.[2]

Visualizing Theoretical Workflows and Pathways

Diagrams are essential for representing complex relationships in computational chemistry. The following examples, created using the DOT language, illustrate a typical workflow and a hypothetical reaction pathway.

Computational Workflow for Reactivity Analysis

This diagram outlines the logical steps for a comprehensive theoretical study of a molecule like **N-bromo-t-butylamine**.

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